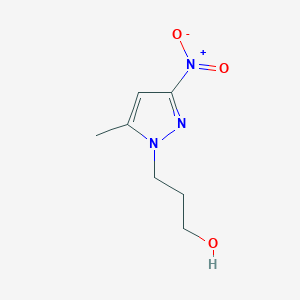
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications.
準備方法
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
化学反応の分析
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
科学的研究の応用
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
類似化合物との比較
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)butan-1-ol: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.
生物活性
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C7H11N5O3 with a molecular weight of 213.19 g/mol. The structure includes a propanol backbone attached to a pyrazole ring, which contributes to its biological properties.
1. Anti-inflammatory Activity
Research has shown that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been synthesized that demonstrate the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds with similar structures showed up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported that certain pyrazole derivatives exhibited effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
3. Anticancer Potential
The anticancer potential of pyrazole derivatives is another area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have been shown to inhibit tumor growth in preclinical models .
Case Study 1: Anti-inflammatory Effects
A study by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema in mice. The results indicated that certain compounds exhibited comparable anti-inflammatory effects to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .
Case Study 2: Antimicrobial Efficacy
In another investigation, Burguete et al. focused on the synthesis of novel pyrazole derivatives for their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study found that specific compounds demonstrated potent activity against these pathogens, suggesting their potential as new antimicrobial agents .
Data Tables
特性
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-5-7(10(12)13)8-9(6)3-2-4-11/h5,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOXNZFOKSQAEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














